molecular formula C20H23N5O2 B2673401 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine CAS No. 2380011-08-3

4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine

Cat. No.: B2673401
CAS No.: 2380011-08-3
M. Wt: 365.437
InChI Key: LAZBSKWZWKITDU-UHFFFAOYSA-N
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Description

4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the piperidine derivative with a pyrimidine ring, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole, piperidine, and pyrimidine rings, such as:

Uniqueness

What sets 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine apart is its unique combination of three different heterocyclic rings, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-23-20(27-24-15)12-25-9-7-16(8-10-25)13-26-19-11-18(21-14-22-19)17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZBSKWZWKITDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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